molecular formula C₆H₈O₆ B027817 Glucuronolactone CAS No. 32449-92-6

Glucuronolactone

Cat. No. B027817
CAS RN: 32449-92-6
M. Wt: 176.12 g/mol
InChI Key: UYUXSRADSPPKRZ-UHFFFAOYSA-N
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Description

Glucuronolactone is a naturally occurring substance that is an important structural component of nearly all connective tissues . It is sometimes used in energy drinks . It is a white solid odorless compound, soluble in hot and cold water .


Synthesis Analysis

Glucuronolactone is a type of lactone, produced by dehydration synthesis of the carboxyl group and 3’-hydroxyl group on D-glucuronic acid .


Molecular Structure Analysis

The IUPAC name for Glucuronolactone is D-Glucurono-6,3-lactone . The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal (lactol) form .


Chemical Reactions Analysis

Glucuronolactone is a cyclic ester of D-glucuronic acid, a six-carbon sugar acid derived from glucose .


Physical And Chemical Properties Analysis

Glucuronolactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C . The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal (lactol) form .

Scientific Research Applications

  • Synthesis of Purine Nucleosides

    Glucuronolactones can be used as precursors for synthesizing N9 and N7 purine nucleosides containing glucuronic acid derivatives. These compounds have shown moderate selective acetylcholinesterase inhibitory activities, which could have implications for the treatment of neurological disorders like Alzheimer's disease (Xavier et al., 2014).

  • Enantiospecific Synthesis of Polyhydroxylated Amino Acids

    D-glucuronolactone has been used for the enantiospecific synthesis of polyhydroxylated amino acids such as trihydroxy-pipecolic acids and dihydroxyproline. These amino acids have potential applications in pharmaceuticals and biotechnology (Bashyal et al., 1986, 1987).

  • Alleviation of Oxidative Stress and Inflammation

    In a study on rats, D-glucuronolactone supplementation was found to alleviate oxidative stress and inflammation in thioacetamide-treated rats, leading to less severe liver damage. This suggests potential therapeutic applications for liver disorders (Chen et al., 2015).

  • Precursor of L-xylulose and Ascorbic Acid

    Glucuronolactone serves as a precursor of L-xylulose and ascorbic acid, indicating its role in metabolic pathways (Eisenberg & Field, 1956).

  • Improved Healing of Cartilaginous Injuries

    Orally administered glucose, N-acetyl-d-glucosamine (GlcNAc), and glucuronic acid (GlcUA) significantly improved the healing of cartilaginous injuries in rabbits, suggesting potential applications in orthopedics and sports medicine (Tamai et al., 2003).

  • Role in Ascorbic Acid Synthesis

    D-glucuronolactone is an intermediate in mammalian ascorbic acid synthesis, being oxidized to D-glucosaccharic acid in the liver and kidney (Humphries, Mills, & Rowett, 2006).

  • Influence on Blood Clotting

    Glucuronolactone has been found to inhibit clotting in human plasma, which could have implications for the treatment of blood clotting disorders (Doctor, 1972).

  • Glycosidase Inhibition

    Several stereoisomers of glucuronolactone have shown significant inhibition of at least one glycosidase, which could be relevant in the development of treatments for diseases like diabetes (Ayers et al., 2012).

Safety And Hazards

When taken by mouth, Glucuronolactone is likely safe when used in food amounts . There isn’t enough reliable information to know if glucuronolactone is safe when taken by mouth in higher amounts . The European Food Safety Authority has stated that glucuronolactone in commercial products such as energy drinks is not a safety concern .

Future Directions

More research is needed to fully understand the effects and potential benefits of Glucuronolactone. Some areas of interest include its impact on the immune system, its role in energy drinks, and its potential use as a supplement .

properties

IUPAC Name

(2R)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3+,4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUXSRADSPPKRZ-SKNVOMKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucuronolactone

CAS RN

32449-92-6
Record name Glucuronolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32449-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucurolactone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032449926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucuronic acid, .gamma.-lactone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glucurolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLUCUROLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE4Y3016M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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